molecular formula C19H24N4O3S B2432635 N-(3'-acetyl-1-isobutyl-5,7-dimethyl-2-oxo-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide CAS No. 885425-88-7

N-(3'-acetyl-1-isobutyl-5,7-dimethyl-2-oxo-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide

Cat. No.: B2432635
CAS No.: 885425-88-7
M. Wt: 388.49
InChI Key: SNBJLIKQAKYZGQ-UHFFFAOYSA-N
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Description

N-[3’-acetyl-5,7-dimethyl-1-(2-methylpropyl)-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl]acetamide is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole and a thiadiazole ring, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

N-[4-acetyl-5',7'-dimethyl-1'-(2-methylpropyl)-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-10(2)9-22-16-12(4)7-11(3)8-15(16)19(17(22)26)23(14(6)25)21-18(27-19)20-13(5)24/h7-8,10H,9H2,1-6H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBJLIKQAKYZGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C3(C(=O)N2CC(C)C)N(N=C(S3)NC(=O)C)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3’-acetyl-5,7-dimethyl-1-(2-methylpropyl)-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl]acetamide typically involves multiple steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of the Thiadiazole Ring: The thiadiazole ring is often synthesized by the cyclization of thiosemicarbazides with carbon disulfide in the presence of a base.

    Spiro Compound Formation: The indole and thiadiazole rings are then connected through a spiro linkage, typically involving a cyclization reaction under controlled conditions.

    Acetylation and Methylation: The final steps involve acetylation and methylation reactions to introduce the acetyl and methyl groups at specific positions on the rings.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3’-acetyl-5,7-dimethyl-1-(2-methylpropyl)-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could result in a more saturated compound.

Scientific Research Applications

N-[3’-acetyl-5,7-dimethyl-1-(2-methylpropyl)-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[3’-acetyl-5,7-dimethyl-1-(2-methylpropyl)-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl]acetamide involves its interaction with specific molecular targets and pathways. The indole and thiadiazole rings are known to interact with various enzymes and receptors, potentially inhibiting or activating them. This can lead to a range of biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    N-[3’-acetyl-5,7-dimethyl-1-(2-methylpropyl)-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]oxadiazole]-5’-yl]acetamide: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.

    N-[3’-acetyl-5,7-dimethyl-1-(2-methylpropyl)-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]triazole]-5’-yl]acetamide: Similar structure but with a triazole ring instead of a thiadiazole ring.

Uniqueness

The uniqueness of N-[3’-acetyl-5,7-dimethyl-1-(2-methylpropyl)-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl]acetamide lies in its specific combination of indole and thiadiazole rings, which may confer unique biological and chemical properties not found in similar compounds.

Biological Activity

N-(3'-acetyl-1-isobutyl-5,7-dimethyl-2-oxo-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a spiro[indoline] core fused with a thiadiazole ring, which is known for its diverse pharmacological properties. The presence of the acetyl and isobutyl groups enhances its lipophilicity, potentially influencing its bioactivity.

Antimicrobial Activity

Research has shown that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of thiadiazoles have been reported to possess activity against various bacterial strains, including Mycobacterium tuberculosis . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antitumor Activity

The spiro[indoline] framework has been linked to antitumor activity. Studies have indicated that similar compounds can inhibit cell proliferation in various cancer cell lines. For example, spiro[indoline-thiazolidinone] derivatives have demonstrated promising results in inhibiting the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Properties

Compounds with similar structural characteristics have also been noted for their anti-inflammatory effects. The incorporation of the thiadiazole group may enhance the ability of the compound to modulate inflammatory pathways, thereby providing therapeutic benefits in conditions characterized by excessive inflammation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural components:

Structural FeatureImpact on Activity
Acetyl GroupEnhances solubility and bioavailability
Isobutyl GroupIncreases lipophilicity, potentially improving membrane permeability
Thiadiazole RingContributes to antimicrobial and antitumor activities

Case Studies and Research Findings

  • Antitubercular Activity : A study investigated the synthesis and evaluation of thiadiazole derivatives against Mycobacterium tuberculosis. The results indicated that certain modifications led to enhanced activity compared to standard treatments .
  • Antileukemic Potential : Research on spiro[indoline-thiazolidine] compounds revealed their ability to inhibit leukemic cell lines effectively. The study emphasized the importance of specific substituents in enhancing cytotoxicity against cancer cells .
  • In vitro Studies : Various in vitro assays have been conducted to evaluate the cytotoxic effects of related compounds on different cancer cell lines. These studies typically measure cell viability using assays such as MTT or XTT, providing quantitative data on the efficacy of these compounds .

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